4-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with methoxy, thiophene, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce amines.
Scientific Research Applications
4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE: shares structural similarities with other benzamide derivatives and thiophene-containing compounds.
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene frameworks, are used in pharmaceuticals for their anti-inflammatory and anesthetic properties.
Uniqueness
The uniqueness of 4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and materials science.
Properties
Molecular Formula |
C20H16F3NO2S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H16F3NO2S/c1-26-17-9-7-14(8-10-17)19(25)24(13-18-6-3-11-27-18)16-5-2-4-15(12-16)20(21,22)23/h2-12H,13H2,1H3 |
InChI Key |
XADUGYZDLPAXQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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